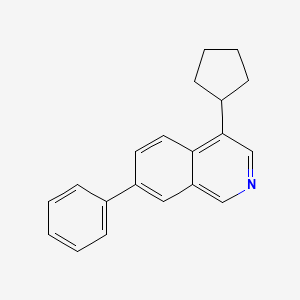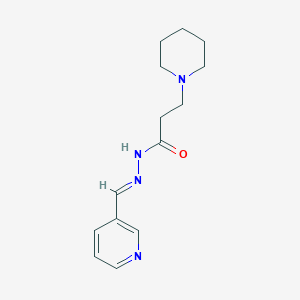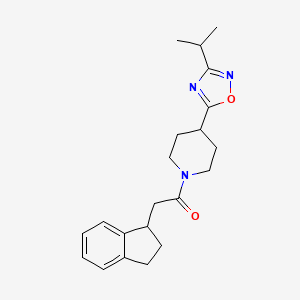![molecular formula C20H20N2O8 B5546303 dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)
dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including esterification, Claisen rearrangement, and reactions with other organic or inorganic agents to introduce specific functional groups. For example, the synthesis condition research of a related compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, was investigated through esterification with methanol, followed by reaction with methyl 2-chloropropionate, achieving a 60% yield. The optical activity of the compound indicated that the reaction mechanism was an SN1 process (Pen, 2014).
Molecular Structure Analysis
The molecular structure of compounds synthesized via Schiff bases reduction route, including structures with asymmetric units and intermolecular hydrogen bonding, offers insights into their stability and reactivity. These compounds often exhibit complex crystal systems and are characterized using various spectroscopic methods (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Compounds like dimethyl 5-(phenoxy)-isophthalate substituted phthalocyanines have been synthesized and evaluated for their antioxidant and antibacterial activities. These novel compounds, characterized by various spectroscopic techniques, show promising activities due to their unique structural features (AğirtaŞ, Karatas, & Özdemir, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility in organic solvents and mesomorphic behavior, are crucial for their potential applications. For instance, the synthesis, photophysical, photochemical, and DFT properties of a zinc phthalocyanine with specific peripheral groups highlighted its solubility and provided a comprehensive understanding of its absorption and photostability (Solǧun, Yildiko, & Ağırtaş, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming coordination polymers, are significant for the development of materials with novel functionalities. Coordination polymers based on similar compounds have been synthesized, demonstrating the ability of these molecules to form complex 3D networks with potential sensing applications (Wang, Yu, & Xu, 2015).
Aplicaciones Científicas De Investigación
Selective and Ultrafast Detection of TNP
Researchers have developed fluorescent probes, including 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid and variants, which demonstrate the application in highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. This is an example of using amino group effects for selective detection over other interfering nitro compounds, indicating potential environmental monitoring applications (Das & Mandal, 2018).
Synthesis and Properties in Polymer Chemistry
A novel diacid monomer, 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid, has been used to create polyesters with good thermal stability and excellent solubility. This showcases the compound's utility in developing thermally stable and optically active aromatic polyesters, highlighting its significance in advanced polymer chemistry and materials science (Mallakpour & Kolahdoozan, 2007).
Propiedades
IUPAC Name |
dimethyl 5-[2-(4-methyl-2-nitrophenoxy)propanoylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-11-5-6-17(16(7-11)22(26)27)30-12(2)18(23)21-15-9-13(19(24)28-3)8-14(10-15)20(25)29-4/h5-10,12H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGMWXUVGXXROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)


![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)



